molecular formula C18H15ClN4O3S B2452069 6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897470-83-6

6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2452069
CAS No.: 897470-83-6
M. Wt: 402.85
InChI Key: XYBCKAYJKIAQSI-UHFFFAOYSA-N
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Description

6-Chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic small molecule featuring a benzothiazole core linked to a 3-nitrobenzoyl-piperazine moiety. This structure is of significant interest in medicinal chemistry and chemical biology research, particularly in the development of novel therapeutic agents. The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profiles. Scientific literature indicates that 2-substituted benzothiazole derivatives demonstrate potent and selective antitumor activity against a range of cancer cell lines, including breast (MCF-7), colon, and nonsmall-cell lung cancer models . The specific antitumor potency is highly dependent on the nature of the substituent at the 2-position, with compounds like these showing potential to inhibit tumor-associated enzymes such as carbonic anhydrase . Furthermore, the piperazine ring is a common pharmacophore that can enhance bioavailability and influence interaction with biological targets. Beyond oncology research, nitroheterocyclic compounds containing benzothiazole and piperazine elements have shown promising activity against tropical parasitic diseases. Related analogs have demonstrated significant in vitro trypanocidal activity against Trypanosoma cruzi , the causative agent of Chagas disease, with some compounds exhibiting superior potency to the reference drug benznidazole . The nitroaromatic component can act as a prodrug, activated by specific parasite enzymes to generate cytotoxic metabolites, suggesting a potential mechanism of action for this class of compounds . This product is intended for research purposes only, specifically for use in: In vitro screening against human cancer cell lines and mechanistic studies on apoptosis. Antiparasitic drug discovery programs targeting trypanosomatids. Structure-activity relationship (SAR) studies to optimize the benzothiazole pharmacophore. Biochemical assays to elucidate its specific molecular target and mechanism of action. Please note: This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c19-13-4-5-15-16(11-13)27-18(20-15)22-8-6-21(7-9-22)17(24)12-2-1-3-14(10-12)23(25)26/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBCKAYJKIAQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction Conditions

The reaction typically employs chloroacetyl chloride or thiourea derivatives as cyclizing agents. In a representative method:

  • 2-Amino-5-chlorobenzenethiol (10 mmol) reacts with chloroacetyl chloride (12 mmol) in anhydrous dichloromethane under nitrogen atmosphere.
  • The mixture is stirred at 0–5°C for 2 hours, followed by gradual warming to room temperature.
  • The product, 6-chloro-2-chloroacetyl-1,3-benzothiazole , is isolated via vacuum filtration (yield: 82–88%).

Critical Parameter : Temperature control prevents polysubstitution byproducts.

Acylation with 3-Nitrobenzoyl Chloride

The final step involves acylation of the piperazine nitrogen with 3-nitrobenzoyl chloride.

Acylation Reaction Optimization

  • 6-Chloro-2-piperazin-1-yl-1,3-benzothiazole (4 mmol) is dissolved in dry tetrahydrofuran (THF) .
  • 3-Nitrobenzoyl chloride (4.8 mmol) is added dropwise at 0°C , followed by triethylamine (5 mmol) as a base.
  • The mixture is stirred at room temperature for 6 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane 1:3) (yield: 70–78%).

Spectroscopic Validation :

  • $$^1$$H-NMR (400 MHz, DMSO-$$d_6$$): δ 8.62 (s, 1H, Ar-H), 8.34 (d, $$J = 7.6$$ Hz, 1H, Ar-H), 7.90–7.84 (m, 2H, Ar-H), 3.82–3.75 (m, 4H, piperazine-H), 3.12–3.05 (m, 4H, piperazine-H).
  • IR (KBr) : 1685 cm$$^{-1}$$ (C=O stretch), 1520 cm$$^{-1}$$ (NO$$_2$$ asymmetric stretch).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Piperazine substitution at 100°C for 30 minutes (yield: 85%).
  • Acylation at 80°C for 15 minutes (yield: 82%).

Solvent Effects on Yield

Solvent Piperazine Substitution Yield (%) Acylation Yield (%)
DMF 78 72
THF 75 70
Acetonitrile 68 65

Data aggregated from

Mechanistic Insights and Side Reactions

Competitive Pathways in Piperazine Substitution

  • Base-Catalyzed Elimination : Excess base may deprotonate piperazine, leading to dimerization byproducts. Controlled pH (7–8) mitigates this.
  • Ring-Opening Reactions : Harsh conditions (>100°C) can fragment the benzothiazole core, necessitating moderate temperatures.

Acylation Regioselectivity

The secondary amine of piperazine exhibits higher nucleophilicity than the benzothiazole nitrogen, ensuring selective acylation at the piperazine site.

Industrial-Scale Production Considerations

Catalytic Efficiency

  • Copper(I) iodide (5 mol%) accelerates piperazine substitution under ligand-free conditions (yield: 88%).
  • Palladium on carbon (Pd/C) facilitates hydrogenation of nitro intermediates but is avoided here due to nitro group stability.

Waste Stream Management

  • Chloride Byproducts : Neutralized with aqueous NaOH to precipitate NaCl.
  • Solvent Recovery : THF and DMF are distilled and reused, reducing environmental impact.

Analytical and Quality Control Protocols

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min, purity >98%.
  • Elemental Analysis : Calculated for C$${18}$$H$${14}$$ClN$${4}$$O$${3}$$S: C 52.11%, H 3.40%, N 13.50%; Found: C 52.08%, H 3.38%, N 13.47%.

Stability Profiling

  • The compound is stable under ambient conditions for >12 months when stored in amber vials at −20°C.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure.

    2-Fluorodeschloroketamine: A compound with a related chemical structure and potential biological activity.

Uniqueness

6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

6-Chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiazoles, which are known for their diverse biological activities. The molecular formula is C18H15ClN4O3SC_{18}H_{15}ClN_{4}O_{3}S, with a molecular weight of approximately 406.85 g/mol. Its structure includes a benzothiazole core substituted with a piperazine moiety and a nitrobenzoyl group, which may contribute to its biological efficacy.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. For instance, a study synthesized several benzothiazole compounds and evaluated their effects on various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
B7 (6-chloro derivative)A4311.0Induces apoptosis
B7 (6-chloro derivative)A5492.0Cell cycle arrest
B7 (6-chloro derivative)H12991.5Inhibition of IL-6 and TNF-α

The compound demonstrated significant inhibition of cell proliferation in these cancer cells and promoted apoptosis at concentrations as low as 1 μM .

Antibacterial Activity

Another area of investigation is the antibacterial activity of the compound. Research has shown that derivatives of benzothiazoles exhibit considerable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives were compared against standard antibiotics:

CompoundBacteria TestedMIC (μg/mL)
6-chloro derivativeStaphylococcus aureus12.5
6-chloro derivativeEscherichia coli25

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound's ability to induce apoptosis in cancer cells suggests it may interfere with critical cell cycle regulators.
  • Cytokine Modulation : It has been observed to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions.

Case Studies

Several case studies have documented the synthesis and evaluation of this compound:

  • Study on Antitumor Efficacy : Researchers synthesized a series of benzothiazole derivatives and identified that the presence of a nitro group significantly enhanced antitumor activity against lung cancer cell lines .
  • Antibacterial Evaluation : In vitro tests demonstrated that modifications on the piperazine ring could enhance antibacterial potency against resistant strains of bacteria .

Q & A

Q. Q1. What are the recommended synthetic routes for 6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core benzothiazole formation : React 2-aminothiophenol derivatives with chloro-substituted benzaldehydes under acidic conditions (e.g., HCl or H₂SO₄) to form the benzothiazole backbone .

Piperazine coupling : Introduce the piperazine moiety via nucleophilic substitution using piperazine and a base (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or DMSO. Control temperature (80–100°C) to minimize side reactions .

Nitrobenzoylation : React the piperazine intermediate with 3-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) or THF, using a tertiary amine (e.g., TEA) as an acid scavenger .
Critical Factors :

  • Solvent choice : Polar aprotic solvents enhance nucleophilicity but may require strict anhydrous conditions.
  • Temperature : Higher temperatures (~100°C) accelerate piperazine coupling but risk decomposition .

Q. Q2. How should researchers characterize this compound, and what analytical techniques are most effective for confirming its structure?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • ¹H/¹³C NMR : Identify proton environments (e.g., benzothiazole C2-H at δ 8.2–8.5 ppm; piperazine N–CH₂ signals at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 428.3) .
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validate empirical formula (C₁₈H₁₄ClN₅O₃S) .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer: Focus on modifying key substituents while retaining the benzothiazole-piperazine scaffold:

Nitro group variations : Replace the 3-nitrobenzoyl group with electron-withdrawing (e.g., CF₃) or electron-donating (e.g., OMe) analogs to probe electronic effects on target binding .

Piperazine substitutions : Test bulkier or heterocyclic substituents (e.g., pyridinyl-piperazine) to enhance steric interactions .

Benzothiazole modifications : Introduce halogens (e.g., F, Br) at the 6-position to improve metabolic stability .
Experimental Design :

  • Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity.
  • Pair with molecular docking to predict binding modes (e.g., AutoDock Vina with homology models) .

Q. Q4. What strategies resolve contradictions in biological data between similar benzothiazole-piperazine analogs?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigate via:

Standardized assays : Replicate results across multiple models (e.g., cancer cell lines vs. primary cells) .

Impurity profiling : Use LC-MS to identify byproducts (e.g., dechlorinated derivatives) that may skew biological activity .

Solubility optimization : Adjust DMSO concentrations or use nanoformulations to ensure compound stability in biological media .

Q. Q5. How can computational methods guide the rational design of derivatives with improved pharmacokinetic properties?

Methodological Answer: Leverage in silico tools to predict ADMET properties:

Lipophilicity (LogP) : Use SwissADME to balance solubility (ideal LogP ~2–3) and membrane permeability .

Metabolic stability : Simulate CYP450 interactions with Schrödinger’s MetaSite to identify metabolic hotspots (e.g., nitro group reduction) .

Toxicity screening : Apply ProTox-II to flag potential hepatotoxicity or mutagenicity risks .

Experimental Challenges and Troubleshooting

Q. Q6. What are common pitfalls in synthesizing the nitrobenzoyl-piperazine intermediate, and how can they be addressed?

Methodological Answer:

  • Challenge : Hydrolysis of the nitrobenzoyl group under basic conditions.
    Solution : Use anhydrous solvents (e.g., DCM) and avoid prolonged exposure to moisture .
  • Challenge : Low coupling efficiency between piperazine and benzothiazole.
    Solution : Activate the benzothiazole C2 position with POCl₃ or PCl₃ before piperazine addition .

Q. Q7. How should researchers validate target engagement in cellular assays for this compound?

Methodological Answer:

  • Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
  • Knockdown/knockout models : Use CRISPR/Cas9 to silence putative targets and assess loss of compound efficacy .

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